(R)-3-Amino-3-(pyridin-4-YL)propanoic acid
Overview
Description
3-Pyridinepropionic acid, a compound with a similar structure, is commonly used as a ligand to make coordination polymers . The crystal structure of 3-pyridinepropionic acid (3-(pyridin-3-yl) propionic acid) has been investigated .
Molecular Structure Analysis
The molecular structure of 3-Pyridinepropionic acid has been studied. It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 .
Physical And Chemical Properties Analysis
3-Pyridinepropionic acid has a melting point of 156-160 °C (lit.) .
Scientific Research Applications
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Scientific Field: Molecular Design
- Application Summary : Pyridine derivatives, such as N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives, have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate .
- Methods of Application : The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
- Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
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Scientific Field: Biomedical Applications
- Application Summary : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers, have been described in more than 5500 references (2400 patents) up to date .
- Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results or Outcomes : These structures have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .
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Scientific Field: Non-linear Optics
- Application Summary : Pyridine derivatives have been studied for their potential use in non-linear optics . Materials with non-linear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Methods of Application : The study involved the intercalation of pyridine derivatives into a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
- Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
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Scientific Field: Medicinal Chemistry
- Application Summary : Pyrazolo[3,4-b]pyridines, which are similar to pyridine derivatives, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
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Scientific Field: Molecular Design
- Application Summary : Three amino pyridine derivatives were studied: 4-aminopyridine (APY1) representing a D–π–A system, 4–4′-dipyridylamine (AH) belonging to a D– (π–A) 2 system and tris (pyridin-4-yl)amine (APY3), which is a D– (π–A) 3 system .
- Methods of Application : The study involved the intercalation of these pyridine derivatives into a layered structure of zirconium 4-sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
- Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
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Scientific Field: Medicinal Chemistry
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole .
- Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Safety And Hazards
properties
IUPAC Name |
(3R)-3-amino-3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELGKMIKUOPFTO-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651166 | |
Record name | (3R)-3-Amino-3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(pyridin-4-YL)propanoic acid | |
CAS RN |
678969-18-1 | |
Record name | (3R)-3-Amino-3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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